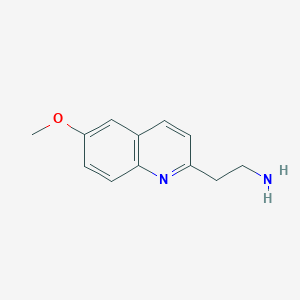
2-(6-Methoxyquinolin-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methoxyquinolin-2-yl)ethanamine is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The presence of a methoxy group at the 6-position and an ethanamine side chain at the 2-position of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxyquinolin-2-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-methoxyquinoline.
Alkylation: The 6-methoxyquinoline undergoes alkylation with an appropriate alkylating agent, such as bromoethane, in the presence of a base like potassium carbonate.
Reduction: The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxyquinolin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ethanamine side chain, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and amines.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-(6-Methoxyquinolin-2-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6-Methoxyquinolin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It may inhibit key enzymes involved in metabolic pathways, disrupt DNA synthesis, or modulate receptor activity, resulting in antimicrobial, antiviral, or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline: Lacks the ethanamine side chain but shares the methoxy group at the 6-position.
2-(6-Methylquinolin-2-yl)ethanamine: Similar structure but with a methyl group instead of a methoxy group.
2-(6-Chloroquinolin-2-yl)ethanamine: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
2-(6-Methoxyquinolin-2-yl)ethanamine is unique due to the presence of both the methoxy group and the ethanamine side chain, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and pathways, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(6-methoxyquinolin-2-yl)ethanamine |
InChI |
InChI=1S/C12H14N2O/c1-15-11-4-5-12-9(8-11)2-3-10(14-12)6-7-13/h2-5,8H,6-7,13H2,1H3 |
InChI Key |
MQKHRESMSISHBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















